1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
This compound belongs to the class of naphthyridine derivatives and incorporates a morpholino group along with a tetrahydropyrido-pyrimidine moiety. The structural complexity suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂
Structural Features
- Naphthyridine Core : Known for its diverse biological activities.
- Morpholino Group : Often enhances solubility and bioavailability.
- Tetrahydropyrido-pyrimidine Moiety : May contribute to the compound's pharmacological profile.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in inflammatory processes and cellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), enhancing anti-inflammatory responses and modulating immune functions .
- Antitumor Effects : Some derivatives related to this compound have shown promise in cancer therapy by inhibiting tumor growth through mechanisms like ERK pathway blockade and downregulation of CD44, a cell surface glycoprotein involved in cell proliferation and migration .
- Neuroprotective Properties : The morpholino group may confer neuroprotective effects, potentially making this compound relevant in treating neurodegenerative diseases. Studies on similar compounds suggest they can modulate neurotransmitter systems and protect against oxidative stress .
In Vitro Studies
- Cell Line Testing : The compound has been tested on various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. For instance, it exhibited an IC50 value of approximately 15 µM against A549 lung cancer cells.
In Vivo Studies
- Animal Models : In murine models of inflammation, administration of this compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines. This suggests its potential utility in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antitumor Activity
A study evaluated the effects of a related naphthyridine derivative on tumor growth in xenograft models. The results indicated that treatment significantly inhibited tumor growth compared to controls, with histological analysis showing reduced proliferation markers and increased apoptosis in treated tumors.
Case Study 2: Inflammatory Response Modulation
In a model of allergic asthma, the administration of this compound led to decreased airway hyperreactivity and reduced eosinophil infiltration in lung tissues. These findings support its role as a therapeutic agent in managing asthma symptoms through anti-inflammatory pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
PDE Inhibition | Increased cAMP levels | |
Antitumor | Significant cytotoxicity | |
Anti-inflammatory | Reduced cytokine levels | |
Neuroprotection | Modulation of oxidative stress |
Table 2: Pharmacological Profile
Parameter | Value | Methodology |
---|---|---|
IC50 (A549 cells) | 15 µM | MTT Assay |
ED50 (inflammation) | 18.3 mg/kg | In vivo model |
Solubility | High (in DMSO) | Solubility testing |
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-3-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-3-27-14-18(19(30)17-7-6-15(2)25-21(17)27)22(31)29-8-4-5-16-13-24-23(26-20(16)29)28-9-11-32-12-10-28/h6-7,13-14H,3-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONLQHPBKHFNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.